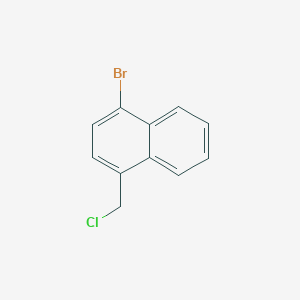

1-Bromo-4-(chloromethyl)naphthalene

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H8BrCl |

|---|---|

Molecular Weight |

255.54 g/mol |

IUPAC Name |

1-bromo-4-(chloromethyl)naphthalene |

InChI |

InChI=1S/C11H8BrCl/c12-11-6-5-8(7-13)9-3-1-2-4-10(9)11/h1-6H,7H2 |

InChI Key |

AVHPSHRBXHDYIR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2Br)CCl |

Origin of Product |

United States |

Synthetic Methodologies for 1 Bromo 4 Chloromethyl Naphthalene and Analogs

Direct Halogenation Strategies on Naphthalene (B1677914) Precursors

The direct introduction of halogen substituents onto a naphthalene scaffold is a primary strategy for the synthesis of halogenated naphthalenes. This involves the careful selection of reagents and conditions to control the position of substitution (regioselectivity).

Regioselective Bromination Approaches

The bromination of naphthalene is an electrophilic aromatic substitution reaction. The initial substitution preferentially occurs at the α-position (C1) due to the greater stability of the resulting carbocation intermediate compared to substitution at the β-position (C2). chemicalbook.comgoogle.com

Further bromination of 1-bromonaphthalene (B1665260) can lead to various dibromonaphthalene isomers. To achieve the desired 1,4-substitution pattern, specific conditions are employed. For instance, the reaction of 1-bromonaphthalene with bromine in a solvent like methylene (B1212753) chloride at low temperatures can yield 1,4-dibromonaphthalene (B41722) with high selectivity. researchgate.net The use of solid catalysts, such as certain clays, has also been investigated to control the regioselectivity of naphthalene bromination, potentially offering greener and more selective processes. cardiff.ac.uk

Table 1: Regioselective Bromination of 1-Bromonaphthalene

| Reactant | Reagent | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1-Bromonaphthalene | Br₂ | Methylene Chloride | -30 to -50 | 1,4-Dibromonaphthalene | 90 | researchgate.net |

| 1-Bromonaphthalene | Br₂ | Carbon Tetrachloride (photolytic) | 77 | 1,5-Dibromonaphthalene | 80 | researchgate.net |

Chloromethylation Techniques

Chloromethylation is a reaction used to introduce a chloromethyl group (-CH₂Cl) onto an aromatic ring. For naphthalene, this reaction typically yields 1-(chloromethyl)naphthalene (B51744). A common method involves treating naphthalene with paraformaldehyde and hydrochloric acid, often in the presence of a catalyst like phosphoric acid or zinc chloride. orgsyn.org The reaction is vigorously stirred and heated to achieve a good yield of the desired product. orgsyn.org The crude product is then washed and purified by distillation under reduced pressure. orgsyn.org

Table 2: Chloromethylation of Naphthalene

| Reactant | Reagents | Temperature (°C) | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Naphthalene | Paraformaldehyde, HCl, H₃PO₄, Acetic Acid | 80-85 | 1-(Chloromethyl)naphthalene | 74-77 | orgsyn.org |

Tandem Halogenation Protocols

The synthesis of 1-bromo-4-(chloromethyl)naphthalene would ideally be achieved through a tandem or one-pot procedure where both the bromo and chloromethyl groups are introduced in a single synthetic operation to improve efficiency. However, specific tandem protocols for this exact molecule are not widely reported in the literature, suggesting that a stepwise approach is more common.

A sequential synthesis would involve either:

Bromination followed by chloromethylation: Naphthalene is first brominated to 1-bromonaphthalene. The subsequent chloromethylation would then be directed to the 4-position of the 1-bromonaphthalene substrate.

Chloromethylation followed by bromination: Naphthalene is first converted to 1-(chloromethyl)naphthalene. orgsyn.org Subsequent bromination of this product would then need to be selective for the 4-position. The electron-withdrawing nature of the chloromethyl group might influence the regioselectivity of this step. researchgate.net

Functional Group Interconversions for Halogenated Naphthalenes

An alternative to direct halogenation is the synthesis of the target molecule through the transformation of functional groups on a pre-existing naphthalene core. This often provides a more controlled route to specific isomers.

Transformations from Related Naphthalene Derivatives

A key strategy in this category is the modification of a methyl group at the desired position. The synthesis can commence with 1-bromo-4-methylnaphthalene (B1266045), which can be prepared by the bromination of 1-methylnaphthalene (B46632). nih.govsigmaaldrich.com The methyl group of 1-bromo-4-methylnaphthalene can then be converted to a chloromethyl group. This can be achieved through free-radical chlorination, though this may sometimes lead to a mixture of products. rsc.org

Another approach involves the synthesis of a bromomethyl intermediate, such as 1-bromo-4-(bromomethyl)naphthalene, which can then be converted to the final product. The conversion of a bromomethyl group to a chloromethyl group is a type of Finkelstein reaction, where a halide is exchanged for another. vanderbilt.edu This can be accomplished by treating the bromomethyl compound with a chloride salt.

Precursor Design and Synthesis

The design and synthesis of appropriate precursors are critical for the successful synthesis of this compound.

For direct halogenation routes, the primary precursors are naphthalene, 1-bromonaphthalene, and 1-(chloromethyl)naphthalene. Naphthalene is a readily available starting material. The synthesis of 1-bromonaphthalene is achieved through the controlled bromination of naphthalene. Similarly, 1-(chloromethyl)naphthalene is synthesized via the chloromethylation of naphthalene as previously described. orgsyn.org

For routes involving functional group interconversions, a key precursor is 1-bromo-4-methylnaphthalene. nih.govsigmaaldrich.comuni.lu This compound can be synthesized from 1-methylnaphthalene, which is commercially available. The bromination of 1-methylnaphthalene is carried out to introduce the bromine atom at the 4-position. The design of this precursor allows for the subsequent specific functionalization of the methyl group to the desired chloromethyl group.

Optimization of Reaction Conditions and Yields in Naphthalene Halogenation

The successful synthesis of halogenated naphthalenes, such as this compound, hinges on the careful optimization of reaction parameters. The literature provides insights into various approaches to enhance yield and selectivity. For instance, the synthesis of 4-bromonaphthalene-1-carbonitrile, a related compound, involves a multi-step process starting from 1-methylnaphthalene. google.com This process includes the bromination of the naphthalene ring, followed by bromination of the methyl group, and subsequent reactions to yield the final product. google.com

A key intermediate, 4-bromo-1-(bromomethyl)naphthalene, is synthesized from 4-bromo-1-methylnaphthalene using N-bromosuccinimide (NBS) as the brominating agent and benzoyl peroxide (BPO) as a radical initiator in carbon tetrachloride. google.com The reaction is typically carried out at temperatures between 70-78°C. google.com

Similarly, the chloromethylation of naphthalene to produce 1-chloromethylnaphthalene can be optimized. One method involves the reaction of naphthalene with formaldehyde (B43269) or paraformaldehyde and concentrated hydrochloric acid in the presence of a catalyst system. patsnap.comgoogle.com The yield of 1-chloromethylnaphthalene can reach up to 95.7% under optimized conditions. patsnap.com

Catalyst Systems for Halogenation Reactions

The choice of catalyst is a critical factor in directing the regioselectivity and efficiency of naphthalene halogenation. Various catalysts have been explored for these reactions.

For the bromination of 1-methylnaphthalene to 4-bromo-1-methylnaphthalene, N-bromosuccinimide in acetonitrile (B52724) is an effective brominating agent. google.com In the subsequent side-chain bromination to form 4-bromo-1-(bromomethyl)naphthalene, benzoyl peroxide (BPO) acts as a radical initiator. google.com

In the context of chlorination, a combination of a quaternary ammonium (B1175870) salt and a non-ionic surfactant has been shown to be an effective catalyst system for the synthesis of 1-chloromethylnaphthalene. patsnap.com Specifically, a catalyst composed of tetraethylammonium (B1195904) bromide and N,N-sodium oleoylmethyl taurate can be used. patsnap.com Another approach utilizes a Lewis acid catalyst, which is a mixture of ferric chloride and copper chloride, along with a phase transfer catalyst like benzyl (B1604629) trimethyl ammonium chloride or benzyl triethyl ammonium chloride. google.com

Zeolite catalysts have also been investigated for their role in the regioselective dialkylation of naphthalene, demonstrating the potential of solid acids in naphthalene functionalization. nih.gov For the chlorination of aromatics, organocatalysts such as FDA-certified food dyes like Fast Green FCF and Brilliant Blue FCF have been shown to catalyze the reaction in the presence of N-chlorosuccinimide (NCS) under visible light. researchgate.net

Palladium catalysts, such as Pd(PPh₃)₄, are employed in Suzuki cross-coupling reactions to synthesize more complex derivatives starting from halogenated naphthalenes. nih.govnih.gov These reactions allow for the introduction of various functional groups onto the naphthalene scaffold. nih.govnih.gov

Table 1: Catalyst Systems in Naphthalene Halogenation

| Reaction Type | Starting Material | Halogenating Agent/Reagents | Catalyst | Product | Reference |

| Bromination | 1-Methylnaphthalene | N-Bromosuccinimide | - | 4-Bromo-1-methylnaphthalene | google.com |

| Side-Chain Bromination | 4-Bromo-1-methylnaphthalene | N-Bromosuccinimide | Benzoyl Peroxide (BPO) | 4-Bromo-1-(bromomethyl)naphthalene | google.com |

| Chloromethylation | Naphthalene | Formaldehyde, Conc. HCl | Tetraethylammonium bromide, N,N-Sodium oleoylmethyl taurate | 1-Chloromethylnaphthalene | patsnap.com |

| Chloromethylation | Naphthalene | Paraformaldehyde, Conc. HCl | Ferric chloride, Copper chloride, Benzyl trimethyl ammonium chloride | 1-Chloromethylnaphthalene | google.com |

| Chlorination | Naphthalene | N-Chlorosuccinimide (NCS) | Fast Green FCF | Chlorinated Naphthalenes | researchgate.net |

| Suzuki Coupling | (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline | Arylboronic acids | Pd(PPh₃)₄/K₃PO₄ | Substituted aniline (B41778) derivatives | nih.govnih.gov |

Solvent Effects and Temperature Control

Solvent selection and precise temperature control are paramount in optimizing the synthesis of halogenated naphthalenes, influencing reaction rates, selectivity, and product solubility.

In the synthesis of 4-bromo-1-(bromomethyl)naphthalene from 4-bromo-1-methylnaphthalene, carbon tetrachloride is utilized as the solvent, with the reaction proceeding at a controlled temperature of 70-78°C. google.com For the initial bromination of 1-methylnaphthalene, acetonitrile is the solvent of choice, and the reaction is maintained at a cooler temperature range of 20-25°C. google.com

The synthesis of 1-chloromethylnaphthalene from naphthalene, formaldehyde, and concentrated hydrochloric acid is effectively carried out in cyclohexane, with a reaction temperature of 75°C. patsnap.com Another method specifies a reaction temperature between 35°C and 45°C. google.com The solubility of naphthalene itself is highly dependent on the solvent and temperature. For instance, naphthalene's solubility increases with rising temperature, with a significant increase observed between 50°C and 80°C, approaching its melting point. kit.edu

For Suzuki coupling reactions involving brominated naphthalene derivatives, a higher temperature of 90°C is employed, with the reaction taking place in the presence of a palladium catalyst. nih.govnih.gov The choice of solvent can also play a role in the purification process, as seen in the use of methanol (B129727) for the crystallization of naphthalene. researchgate.netgoogle.com

Table 2: Solvent and Temperature Conditions in Naphthalene Halogenation

| Reaction | Solvent | Temperature (°C) | Key Findings | Reference |

| Bromination of 1-Methylnaphthalene | Acetonitrile | 20-25 | Controlled temperature for selective bromination. | google.com |

| Side-Chain Bromination of 4-Bromo-1-methylnaphthalene | Carbon Tetrachloride | 70-78 | Elevated temperature for radical-initiated bromination. | google.com |

| Chloromethylation of Naphthalene | Cyclohexane | 75 | Optimized temperature for high yield. | patsnap.com |

| Chloromethylation of Naphthalene | Not specified | 35-45 | Lower temperature range for the reaction. | google.com |

| Suzuki Coupling of Brominated Derivative | Not specified | 90 | Higher temperature required for palladium-catalyzed coupling. | nih.govnih.gov |

| Naphthalene Solubility Study | Various | 30-80 | Solubility significantly increases with temperature, especially near the melting point. | kit.edu |

Isolation and Purification Techniques for Halogenated Products

The isolation and purification of halogenated naphthalene products are critical steps to ensure the removal of unreacted starting materials, catalysts, and byproducts, leading to a high-purity final compound.

Following the synthesis of 1-chloromethylnaphthalene, the crude product is typically washed to remove impurities. A common washing procedure involves sequential washing with water and a 10% potassium carbonate solution. orgsyn.org Another method specifies washing the oil phase twice with a 10 wt% potassium carbonate solution and then with water. google.com After washing, the organic solvent is removed, often by rotary evaporation, followed by vacuum distillation to obtain the purified product. patsnap.comorgsyn.org

Crystallization is another widely used purification technique. For 1-chloromethylnaphthalene, the crude product can be dissolved in an alcohol solvent, heated to dissolve, and then cooled to induce crystallization. google.com The resulting crystals are then filtered, washed, and dried. google.com Solution crystallization using methanol has also been proven effective for purifying naphthalene from coal tar distillates, achieving purities over 99.9 wt%. researchgate.net The process may involve dissolving the crude naphthalene in methanol at an elevated temperature, followed by cooling to crystallize the pure product. google.comgoogle.com

For more complex separations, chromatographic techniques such as modified high-pressure preparative chromatography (MHPPC) and flash preparative chromatography (FPC) can be employed to separate and purify naphthalene and its derivatives. researchgate.netresearchgate.net In some cases, azeotropic distillation can be used to remove trace amounts of water from the product solution before final distillation. orgsyn.org

Reactivity and Mechanistic Investigations of 1 Bromo 4 Chloromethyl Naphthalene

Nucleophilic Substitution Reactions at the Chloromethyl Moiety

The chloromethyl group in 1-bromo-4-(chloromethyl)naphthalene serves as a primary site for nucleophilic substitution reactions. The presence of the bulky bromonaphthalene core introduces specific steric and electronic effects that influence the kinetics and stereochemistry of these transformations.

Kinetics and Stereochemistry of Substitution Pathways

Nucleophilic substitution reactions involving benzylic halides, such as the chloromethyl group in this compound, can proceed through either an SN1 or SN2 mechanism. The SN2 pathway involves a backside attack by the nucleophile, leading to an inversion of stereochemistry. libretexts.org In contrast, the SN1 mechanism proceeds through a carbocation intermediate, which can be attacked from either side, resulting in a racemic mixture of products. libretexts.org The stability of the carbocation is a crucial factor in determining the reaction pathway. Tertiary carbocations are more stable than secondary or primary ones, making the SN1 mechanism more likely in those cases. libretexts.org

The rate of nucleophilic substitution is also influenced by the nature of the leaving group. Weaker carbon-halogen bonds lead to faster reactions. The bond strengths are C-F > C-Cl > C-Br > C-I, meaning that iodoalkanes react the fastest and chloroalkanes the slowest. libretexts.org

Influence of Steric and Electronic Factors on Reactivity

The reactivity of the chloromethyl group is significantly influenced by both steric and electronic factors. The bulky 1-bromo-naphthalene substituent creates considerable steric hindrance around the reaction center, which can disfavor the backside attack required for an SN2 mechanism.

Electrophilic Aromatic Substitution on the Bromonaphthalene Core

The bromonaphthalene core of the molecule is susceptible to electrophilic aromatic substitution, a class of reactions that includes nitration, halogenation, and Friedel-Crafts reactions. masterorganicchemistry.com The regioselectivity of these reactions is a key consideration.

Regioselectivity and Reaction Control

Naphthalene (B1677914) itself typically undergoes electrophilic attack at the C1 (α) position, as the intermediate carbocation (arenium ion) is better stabilized by resonance. youtube.comwordpress.com However, the presence of substituents on the naphthalene ring can alter this preference. Electron-donating groups generally direct incoming electrophiles to the ortho and para positions, while electron-withdrawing groups direct them to the meta position. youtube.comyoutube.comlibretexts.org

In this compound, the bromine atom is a deactivating, ortho-, para-directing group due to the interplay of its electron-withdrawing inductive effect and electron-donating resonance effect. The chloromethyl group is also generally considered to be weakly deactivating. Therefore, electrophilic attack is expected to occur at the positions ortho and para to the bromine atom, with the precise outcome depending on the specific electrophile and reaction conditions. nih.gov

Mechanistic Probes for Electrophilic Attack

The mechanism of electrophilic aromatic substitution involves the attack of the aromatic π-system on the electrophile to form a resonance-stabilized carbocation, followed by the loss of a proton to restore aromaticity. youtube.com The stability of the intermediate arenium ion is a critical factor in determining the reaction's regioselectivity. youtube.com For naphthalene, attack at the α-position allows for a greater number of resonance structures that preserve one of the benzene (B151609) rings' aromaticity, leading to greater stability compared to attack at the β-position. wordpress.com Theoretical calculations and experimental studies on related brominated naphthalene systems can provide insights into the preferred sites of electrophilic attack on this compound. nih.gov

Metal-Catalyzed Cross-Coupling Reactions of this compound

The carbon-bromine bond in this compound is a versatile handle for the construction of more complex molecules through metal-catalyzed cross-coupling reactions. nih.gov These reactions, such as the Suzuki and Sonogashira couplings, are powerful tools in modern organic synthesis. wikipedia.orgwikipedia.org

The Suzuki reaction involves the palladium-catalyzed coupling of an organohalide with an organoboron compound. wikipedia.org This reaction is widely used due to its mild conditions and the commercial availability of a diverse range of boronic acids. nih.gov The general mechanism involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with the organoboron species and reductive elimination to afford the coupled product and regenerate the catalyst. wikipedia.org

The Sonogashira reaction, another palladium-catalyzed process, couples an aryl halide with a terminal alkyne, typically in the presence of a copper(I) co-catalyst. wikipedia.orglibretexts.org This reaction is highly efficient for the formation of carbon-carbon bonds between sp² and sp hybridized carbons. libretexts.org The reaction can often be carried out under mild, even aqueous, conditions. wikipedia.org

The reactivity of aryl halides in these cross-coupling reactions generally follows the trend I > Br > Cl. wikipedia.org This allows for selective reactions if multiple different halogens are present in a molecule. In the case of this compound, the bromo-substituent is the primary site for these cross-coupling reactions.

Below is a table summarizing typical conditions for Suzuki and Sonogashira coupling reactions.

| Reaction | Catalyst | Co-catalyst | Base | Solvent | Temperature |

| Suzuki Coupling | Pd(OAc)₂, Pd(PPh₃)₄ | - | K₂CO₃, NaOH | Dioxane/H₂O, Toluene | Room Temp to Reflux |

| Sonogashira Coupling | PdCl₂(PPh₃)₂, Pd(OAc)₂ | CuI | Et₃N, Piperidine | Toluene, DMF | Room Temp |

This table provides a general overview of typical reaction conditions. Specific conditions can vary depending on the substrates and desired products.

Palladium-Catalyzed C(sp²)-Br Bond Activation

The activation of the C(sp²)-Br bond in this compound is a key transformation, often explored through palladium-catalyzed cross-coupling reactions. While specific studies on this exact molecule are limited, extensive research on analogous systems, such as 1-bromo-4-(chloromethyl)benzene, provides significant insights. In these cases, the Suzuki-Miyaura coupling reaction is a powerful tool for forming a new carbon-carbon bond at the aryl bromide position.

The selective activation of the C(sp²)-Br bond over the C(sp³)-Cl bond is achievable with the appropriate choice of palladium catalyst and ligands. For instance, the use of Pd(OAc)₂ as a catalyst with a bulky phosphine (B1218219) ligand like PCy₃·HBF₄ has been shown to favor the coupling at the C(sp²)-Br bond in high yields. nih.gov The reaction with various arylboronic acids proceeds efficiently, leaving the chloromethyl group intact. This selectivity is attributed to the generally higher reactivity of aryl bromides compared to benzylic chlorides in oxidative addition to palladium(0) complexes.

Table 1: Palladium-Catalyzed Selective C(sp²)-Br Coupling of 1-Bromo-4-(chloromethyl)benzene with Arylboronic Acids nih.gov

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | p-Tolylboronic acid | 4'-(Chloromethyl)-4-methyl-1,1'-biphenyl | 99 |

| 2 | Phenylboronic acid | 4-(Chloromethyl)-1,1'-biphenyl | 95 |

| 3 | 4-Methoxyphenylboronic acid | 4'-(Chloromethyl)-4-methoxy-1,1'-biphenyl | 98 |

| 4 | 4-Fluorophenylboronic acid | 4'-(Chloromethyl)-4-fluoro-1,1'-biphenyl | 92 |

Reaction conditions: 1-bromo-4-(chloromethyl)benzene (1.0 mmol), arylboronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), PCy₃·HBF₄ (4 mol%), Cs₂CO₃ (2.0 mmol), toluene/H₂O (10:1), 80 °C, 2 h.

Chemoselective C(sp³)-Cl Bond Transformations

Conversely, conditions can be tailored to favor the transformation at the C(sp³)-Cl bond. Palladium-catalyzed Suzuki-Miyaura reactions have been successfully employed for the chemoselective C(sp³)-C(sp²) bond formation by activating the C(sp³)-Cl bond of this compound. This approach allows for the synthesis of functionalized 1-benzyl-4-bromonaphthalene derivatives in good yields. researchgate.net The selectivity for the C(sp³)-Cl bond cleavage is remarkable, as it proceeds without disturbing the C(sp²)-Br bond. researchgate.net

This chemoselectivity highlights the tunability of palladium catalysis, where the ligand environment and reaction parameters can direct the reactivity towards the desired site.

Mechanistic Studies of Transmetalation and Reductive Elimination in Naphthalene Systems

The mechanism of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. For naphthalene systems, the transmetalation step, where the organic group is transferred from the boron reagent to the palladium center, is a critical, often rate-determining, step.

Mechanistic studies on related systems have elucidated two primary pathways for transmetalation: one involving a palladium-oxo species and another proceeding through a boronate intermediate. The specific pathway is influenced by the reaction conditions, including the base and solvent used. The reductive elimination step, which forms the new C-C bond and regenerates the palladium(0) catalyst, is generally a facile process. The nature of the phosphine ligands can influence the rate of reductive elimination.

Ligand Design and Catalyst Optimization for Selective Coupling

The choice of ligand is paramount in controlling the chemoselectivity of cross-coupling reactions on dihalogenated substrates like this compound. Bulky, electron-rich phosphine ligands, such as tricyclohexylphosphine (B42057) (PCy₃), tend to promote the oxidative addition at the C(sp²)-Br bond. nih.gov In contrast, different ligand systems can be employed to favor the activation of the C(sp³)-Cl bond.

The development of N-heterocyclic carbene (NHC) ligands has also provided powerful tools for tuning the reactivity and selectivity of palladium catalysts. The steric and electronic properties of the ligand play a crucial role in stabilizing the palladium intermediates and influencing the relative rates of the competing reaction pathways at the C-Br and C-Cl bonds. Catalyst optimization often involves screening a variety of ligands and palladium precursors to achieve the desired selective transformation. nih.gov

Radical Reactions and Photoexcitation Studies

Beyond palladium catalysis, this compound can undergo reactions involving radical intermediates, particularly through photochemical activation.

Formation and Reactivity of Naphthylmethyl Radicals

The photolysis of compounds structurally similar to this compound, such as 1-(chloromethyl)naphthalene (B51744), has been shown to proceed via the homolytic cleavage of the C-Cl bond. This process generates a naphthylmethyl radical and a chlorine radical. The formation of the (1-naphthyl)methyl radical is a key step, and its subsequent reactions dictate the final products. researchgate.net

In the presence of molecular oxygen, the naphthylmethyl radical can react to form naphthaldehyde. In the absence of trapping agents, dimerization of the naphthylmethyl radical can occur. The stability of the naphthylmethyl radical is a significant driving force for its formation. researchgate.net

Photochemical Dissociation Mechanisms

The photochemical dissociation of chloromethyl-naphthalenes is a complex process. Studies on 1-(chloromethyl)naphthalene indicate that its photophysical and photochemical properties are distinct from those of chloronaphthalene itself. The dissociation is surprisingly efficient, even though the C-Cl bond energy is relatively high. researchgate.net

It is proposed that the excited states of chloromethyl-naphthalenes are to some extent dissociative, including the lowest triplet state. This is attributed to the favorable energetics of homolytic dissociation, which is a consequence of the significant stabilization of the resulting naphthylmethyl radical. The quantum yield for the disappearance of 1-(chloromethyl)naphthalene upon irradiation is wavelength-dependent, suggesting the involvement of different excited states in the dissociation process. researchgate.net

Table 2: Quantum Yields of Disappearance of 1-(chloromethyl)naphthalene in Aerated n-heptane researchgate.net

| Wavelength (nm) | Quantum Yield (Φ) |

| 265 | 0.01 |

| 280 | 0.015 |

| 313 | 0.008 |

This data underscores the efficiency of the photochemical dissociation process, leading to the formation of reactive radical intermediates.

Advanced Organic Synthesis Applications of 1 Bromo 4 Chloromethyl Naphthalene

Building Block for Complex Naphthalene (B1677914) Architectures

The dual reactivity of 1-bromo-4-(chloromethyl)naphthalene makes it an ideal starting material for constructing complex naphthalene-based structures. The bromo and chloromethyl groups can be independently functionalized, enabling the stepwise introduction of various substituents and the formation of elaborate molecular frameworks.

The distinct reactivity of the aryl bromide and the benzylic chloride in this compound allows for the regioselective introduction of multiple functional groups. For instance, the chloromethyl group can readily undergo nucleophilic substitution reactions, while the bromo group is amenable to a variety of cross-coupling reactions. This differential reactivity is key to creating polyfunctionalized naphthalene derivatives.

Researchers have utilized this strategy to synthesize a range of substituted naphthalenes. For example, the chloromethyl group can be converted to other functionalities, such as an azide (B81097) or a phosphonium (B103445) salt, which can then undergo further transformations. Subsequently, the bromo group can participate in reactions like Suzuki, Sonogashira, or Buchwald-Hartwig couplings to introduce aryl, alkynyl, or amino groups, respectively. This stepwise approach provides precise control over the final structure of the polyfunctionalized naphthalene derivative.

Table 1: Examples of Polyfunctionalized Naphthalene Derivatives from this compound

| Reactant 1 | Reactant 2 | Reaction Type | Product |

| This compound | Sodium Azide | Nucleophilic Substitution | 1-Azidomethyl-4-bromonaphthalene |

| This compound | Triphenylphosphine | Nucleophilic Substitution | (4-Bromo-1-naphthyl)methyltriphenylphosphonium chloride |

| 1-Azidomethyl-4-bromonaphthalene | Phenylboronic acid | Suzuki Coupling | 1-Azidomethyl-4-phenylnaphthalene |

| (4-Bromo-1-naphthyl)methyltriphenylphosphonium chloride | Benzaldehyde | Wittig Reaction | 1-Bromo-4-(2-phenylvinyl)naphthalene |

The bifunctional nature of this compound is also instrumental in the synthesis of bridged and fused ring systems containing a naphthalene moiety. These complex structures are of interest in materials science and supramolecular chemistry.

One common strategy involves an intramolecular reaction where both the bromo and chloromethyl groups react to form a new ring. For example, by first converting the chloromethyl group to a suitable nucleophile, an intramolecular cyclization can be triggered via a transition metal-catalyzed cross-coupling reaction with the bromo group. This can lead to the formation of a new ring fused to the naphthalene core.

Alternatively, this compound can be used as a linker to connect two other molecular fragments, leading to the formation of bridged compounds. The chloromethyl group can react with one molecule, and the bromo group can subsequently react with another, creating a larger, more complex architecture.

Precursor for Carbonyl and Carboxylic Acid Derivatives

The chloromethyl group of this compound serves as a convenient handle for the introduction of carbonyl and carboxylic acid functionalities onto the naphthalene scaffold. These derivatives are important intermediates in organic synthesis and are found in various biologically active molecules and materials.

This compound can be readily converted to 4-bromo-1-naphthaldehyde (B41720). A common method for this transformation is the Sommelet reaction. orgsyn.orggoogle.com This reaction involves the treatment of the chloromethyl compound with hexamethylenetetramine to form a quaternary ammonium (B1175870) salt, which is then hydrolyzed under acidic conditions to yield the corresponding aldehyde. orgsyn.org Another approach is the oxidation of the chloromethyl group using various oxidizing agents.

Table 2: Synthesis of 4-Bromo-1-naphthaldehyde

| Starting Material | Reagents | Reaction | Product | Yield | Reference |

| 1-Bromo-4-(bromomethyl)naphthalene | Hexamethylenetetramine, Acetic Acid, Water | Sommelet Reaction | 4-Bromo-1-naphthaldehyde | - | google.com |

| (4-Bromonaphthalen-1-yl)methanol | Pyridinium chlorochromate, Silica gel | Oxidation | 4-Bromo-1-naphthaldehyde | 85.0% | lookchem.com |

| 1,4-Dibromonaphthalene (B41722) | n-Butyllithium, N,N-Dimethylformamide | Formylation | 4-Bromo-1-naphthaldehyde | 87.0% | lookchem.com |

The resulting 4-bromo-1-naphthaldehyde is a valuable intermediate itself, as the aldehyde group can undergo a wide range of transformations, such as Wittig reactions, aldol (B89426) condensations, and reductive aminations, while the bromo group remains available for cross-coupling reactions. lookchem.com

This compound is a key precursor for the synthesis of 4-bromo-1-naphthylacetic acid. A straightforward method involves the conversion of the chloromethyl group to a nitrile, followed by hydrolysis. The chloromethyl compound is reacted with a cyanide salt, such as sodium or potassium cyanide, to form 4-bromo-1-naphthylacetonitrile. Subsequent hydrolysis of the nitrile group, typically under acidic or basic conditions, yields the desired carboxylic acid.

An alternative route involves the formation of a Grignard reagent from the corresponding bromomethylnaphthalene, followed by carboxylation with carbon dioxide. bu.edu However, the direct conversion from the chloromethyl derivative is often more convenient.

The resulting 4-bromo-1-naphthylacetic acid can be further elaborated by leveraging the reactivity of both the carboxylic acid and the bromo substituent.

Role in the Synthesis of Biologically Relevant Naphthalene Analogues

Naphthalene-based compounds are prevalent in medicinal chemistry, exhibiting a wide range of biological activities. This compound serves as a valuable starting material for the synthesis of various biologically relevant naphthalene analogues. nih.gov

For example, the chloromethyl group can be used to introduce side chains containing amine or other functional groups known to interact with biological targets. derpharmachemica.com The bromo substituent can then be used to introduce further diversity, for instance, through Suzuki or other cross-coupling reactions to append different aryl or heteroaryl groups. nih.gov This modular approach allows for the rapid generation of libraries of naphthalene analogues for biological screening.

One area of interest is the development of anticancer agents. nih.gov Naphthalene-1,4-dione analogues, for instance, have been synthesized and evaluated for their cytotoxic effects against cancer cell lines. nih.gov The synthesis of these compounds can involve the use of this compound as a precursor to introduce specific substitution patterns on the naphthalene ring system. nih.gov

Table 3: Biologically Relevant Naphthalene Analogues

| Compound Class | Synthetic Precursor | Biological Relevance | Reference |

| Naphthalene-1,4-dione analogues | 2-Chloro-3-[(2-morpholin-4-ylethyl)amino]naphthalene-1,4-dione | Anticancer agents | nih.govrsc.org |

| N-(naphthalen-1-ylmethyl)aniline derivatives | 1-Chloromethyl naphthalene | Antifungal agents | derpharmachemica.com |

Design and Synthesis of Naphthalene-Based Scaffolds

No specific studies utilizing This compound for the design and synthesis of naphthalene-based scaffolds were identified in the reviewed literature.

From a chemical principles perspective, the structure of This compound features two distinct reactive sites that could theoretically be exploited for scaffold development: the bromo substituent at the C1 position and the chloromethyl group at the C4 position. The aryl bromide is a classic handle for a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck, Sonogashira, Buchwald-Hartwig), which would allow for the introduction of diverse carbon- and heteroatom-based substituents. The chloromethyl group, being a reactive benzylic halide, is an excellent electrophile for nucleophilic substitution reactions (SN2), enabling the attachment of various functionalities through O-, N-, S-, or C-nucleophiles. The orthogonality of these two functional groups could potentially allow for sequential, site-selective modifications, making it a hypothetically useful building block. However, no concrete examples of this have been documented in published research.

Precursors for Advanced Pharmaceutical Intermediates

Similarly, a thorough search did not uncover any specific instances where This compound is documented as a key starting material or intermediate in the synthesis of advanced pharmaceutical compounds.

While naphthalene cores are present in numerous pharmaceutically active molecules, the synthetic pathways leading to them that are described in the literature originate from other, more common naphthalene derivatives. The potential utility of This compound as a pharmaceutical intermediate would stem from its bifunctional nature, allowing for the construction of complex molecular architectures. For instance, one functional group could be used to link to a core molecular structure while the other is elaborated into a pharmacophoric feature. Despite this theoretical potential, no specific examples or detailed research findings are available to substantiate its role as a precursor in pharmaceutical synthesis.

Computational and Theoretical Investigations of 1 Bromo 4 Chloromethyl Naphthalene

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to predicting the geometric and electronic characteristics of 1-Bromo-4-(chloromethyl)naphthalene, offering insights that complement experimental findings.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.gov It is widely employed for geometry optimization, a process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For this compound, DFT calculations, often using the B3LYP functional with a basis set such as 6-311+G**, are performed to predict key structural parameters. nih.govnih.gov

The optimization process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. nih.gov The result is a set of optimized bond lengths, bond angles, and dihedral angles that define the molecule's conformation. For instance, calculations would reveal the precise lengths of the C-Br, C-Cl, and various C-C bonds within the naphthalene (B1677914) ring, as well as the orientation of the chloromethyl group relative to the aromatic plane. The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the optimized structure is a true energy minimum. nih.gov

Table 1: Predicted Structural Parameters of this compound from DFT Geometry Optimization

| Parameter | Description | Predicted Value |

|---|---|---|

| r(C1-Br) | Bond length between Carbon-1 and Bromine | ~1.90 Å |

| r(C4-C11) | Bond length between Carbon-4 and the chloromethyl carbon | ~1.51 Å |

| r(C11-Cl) | Bond length of the chloromethyl group's C-Cl bond | ~1.79 Å |

| a(C2-C1-Br) | Bond angle involving the bromine substituent | ~120° |

| a(C3-C4-C11) | Bond angle involving the chloromethyl substituent | ~121° |

Note: The values presented are typical and illustrative for similar aromatic halides and may vary based on the specific level of theory and basis set used.

Conceptual DFT (CDFT) is a subfield of density functional theory that provides a framework for understanding and predicting chemical reactivity. nih.gov It uses global reactivity descriptors, derived from the variation of energy with respect to the number of electrons, to characterize a molecule's response to chemical reactions. nih.govtci-thaijo.org These descriptors offer a quantitative measure of chemical concepts like electronegativity and chemical hardness. tci-thaijo.org

For this compound, these indices can predict the most likely sites for nucleophilic or electrophilic attack. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial in this analysis. samipubco.com The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). tci-thaijo.orgsamipubco.com

Key global descriptors include:

Chemical Potential (μ): Related to the negative of electronegativity, it indicates the tendency of electrons to escape from the system.

Chemical Hardness (η): Measures the resistance to a change in electron distribution. A larger HOMO-LUMO gap generally implies greater hardness and lower reactivity.

Global Softness (S): The reciprocal of hardness, indicating how easily the electron cloud is polarized.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

Table 2: Conceptual DFT Global Reactivity Descriptors

| Descriptor | Formula | Significance for this compound |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron; indicates susceptibility to oxidation. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added; indicates susceptibility to reduction. |

| Electronegativity (χ) | χ = (I + A) / 2 | Measures the molecule's ability to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Indicates stability and resistance to charge transfer. |

These descriptors collectively suggest that the molecule has distinct reactive sites: the electrophilic carbon of the chloromethyl group, susceptible to nucleophilic substitution, and the C-Br bond, which can participate in metal-catalyzed coupling reactions.

The naphthalene core of this compound is an aromatic system, a characteristic that dictates much of its stability and chemical behavior. researchgate.net Computational methods are used to quantify the degree of aromaticity. While the substituents (bromine and chloromethyl group) can slightly perturb the electron distribution, the fundamental aromatic character of the fused ring system is retained.

Several computational indices are used to analyze aromaticity:

Harmonic Oscillator Model of Aromaticity (HOMA): This geometry-based index evaluates the deviation of bond lengths from an ideal aromatic system. A HOMA value close to 1 indicates high aromaticity.

Nucleus-Independent Chemical Shift (NICS): This magnetic-based index calculates the magnetic shielding at the center of the ring. Large negative NICS values are indicative of significant diatropic ring currents, a hallmark of aromaticity.

PDI and FLU: These are electron delocalization-based indices that also serve as measures of aromatic character. nih.gov

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is an indispensable tool for mapping the detailed pathways of chemical reactions. rsc.org By modeling the energy landscape that connects reactants to products, it is possible to identify transition states, intermediates, and the associated energy barriers that govern the reaction rate.

For this compound, two primary types of reactions are of interest: nucleophilic substitution at the chloromethyl group and metal-catalyzed cross-coupling at the C-Br bond. Computational methods can elucidate the mechanisms of these transformations by locating and characterizing the corresponding transition states.

A transition state (TS) is a first-order saddle point on the potential energy surface, representing the highest energy point along the minimum energy reaction path. Its structure is confirmed by a vibrational frequency analysis, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy (ΔE‡), a critical factor determining the reaction kinetics. mdpi.com For example, modeling an SN2 reaction at the chloromethyl group would involve calculating the energy profile as a nucleophile approaches and the chloride leaving group departs, allowing for the precise characterization of the pentacoordinate carbon transition state.

Table 3: Computational Parameters for a Hypothetical SN2 Reaction Mechanism

| Parameter | Description | Computational Finding |

|---|---|---|

| Reactant Complex | Energy of the stabilized complex between the nucleophile and the substrate. | Local minimum on the potential energy surface. |

| Transition State (TS) | The highest energy structure along the reaction coordinate. | Characterized by a single imaginary frequency. |

| Activation Energy (ΔE‡) | Energy barrier of the reaction (ETS - EReactants). | Determines the reaction rate; a lower barrier means a faster reaction. |

Many important transformations, such as Suzuki or Heck coupling reactions involving the C-Br bond, proceed via complex catalytic cycles. Computational chemistry can model the entire energy profile of these cycles, providing a step-by-step understanding of the catalyst's role. nih.gov

By calculating the energies of all intermediates (e.g., oxidative addition products, transmetalation complexes) and transition states in a proposed catalytic cycle for a reaction of this compound, computational chemists can predict the efficiency of a given catalyst, identify the rate-limiting step, and guide the design of more effective catalytic systems. nih.govchemrxiv.org

Table 4: Illustrative Energy Profile of a Catalytic Cycle

| Stage of Catalytic Cycle | Species | Relative Energy (kcal/mol) | Role |

|---|---|---|---|

| 1 | Catalyst + Reactants | 0 | Starting Point |

| 2 | Oxidative Addition TS | +18 | Transition State |

| 3 | Oxidative Addition Intermediate | -5 | Intermediate |

| 4 | Subsequent Step TS | +15 | Transition State |

| 5 | Subsequent Intermediate | -10 | TOF-Determining Intermediate (TDI) |

| 6 | Reductive Elimination TS | +12 | TOF-Determining Transition State (TDTS) |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations serve as a powerful computational tool to investigate the dynamic behavior of molecules, providing insights into conformational flexibility and the intricate network of intermolecular forces that govern their interactions in different environments. For this compound, MD simulations can elucidate the preferred spatial arrangements of the molecule and the nature of its interactions with surrounding molecules, which are crucial for understanding its chemical and physical properties.

π-π Stacking Interactions in Crystalline Environments

In the solid state, aromatic molecules like this compound often arrange themselves in a way that maximizes stabilizing π-π stacking interactions. These non-covalent interactions are fundamental to the structure and properties of molecular crystals, influencing everything from melting points to electronic properties. nih.gov

Computational studies on substituted naphthalenes and their co-crystals reveal that the geometry of π-π stacking is highly dependent on the nature and position of the substituents on the aromatic core. rsc.orgacs.org For this compound, the presence of both a bromine atom and a chloromethyl group introduces steric and electronic perturbations that influence the packing motif.

The bulky nature of the substituents can also lead to slipped-stacked or herringbone packing arrangements to minimize steric repulsion, a phenomenon observed in various substituted aromatic compounds. acs.org In the case of this compound, a parallel-displaced or a T-shaped arrangement would be expected to be more favorable than a perfectly cofacial orientation. The interplay between attractive π-π interactions and repulsive steric effects dictates the final crystal architecture.

Theoretical calculations, such as Density Functional Theory (DFT), can be employed to quantify the energies of these interactions. researchgate.net For instance, the interaction energy between pairs of molecules can be calculated to determine the most stable stacking configuration. These calculations often reveal that even small changes in temperature have a minimal effect on the energies of the strong π-π stacking interactions, though they can influence weaker intermolecular forces. researchgate.net

Table 1: Calculated Intermolecular Interaction Energies for Different Stacking Geometries of Naphthalene Derivatives (Hypothetical Data)

| Stacking Configuration | Interaction Energy (kJ/mol) | Interplanar Distance (Å) |

| Cofacial | -45.2 | 3.4 |

| Parallel-Displaced | -58.7 | 3.5 |

| T-shaped | -35.1 | 4.8 |

This table presents hypothetical data based on typical values found for substituted naphthalenes to illustrate the relative stability of different stacking configurations.

Solvent Effects on Molecular Conformation and Reactivity

Molecular dynamics simulations in explicit solvent models can provide a detailed picture of the solvation shell around the molecule. The specific interactions between the solute and solvent molecules, as well as among the solvent molecules themselves, play a critical role in determining the most stable conformation of the solute. frontiersin.org

The chloromethyl group, in particular, is susceptible to conformational changes depending on the solvent. In a non-polar solvent, intramolecular forces and steric effects would be the primary determinants of the preferred conformation. However, in a polar solvent, dipole-dipole interactions between the chloromethyl group and the solvent molecules could stabilize certain rotational conformers over others.

The reactivity of this compound is also intrinsically linked to its conformation and the surrounding solvent. The solvent can influence the reaction pathway and selectivity by stabilizing or destabilizing transition states. frontiersin.org For example, in a nucleophilic substitution reaction involving the chloromethyl group, a polar protic solvent could solvate the leaving chloride ion, thereby facilitating the reaction. Conversely, a non-polar solvent might favor a different reaction mechanism.

Computational models can be used to predict how the reaction energy profile changes in different solvents. By calculating the energy barriers for different reaction pathways in the gas phase and in the presence of implicit or explicit solvent models, one can gain insight into the role of the solvent in directing the chemical outcome. frontiersin.org

Table 2: Predicted Rotational Barrier of the Chloromethyl Group in Different Solvents (Hypothetical Data)

| Solvent | Dielectric Constant | Calculated Rotational Barrier (kJ/mol) |

| Gas Phase | 1 | 12.5 |

| Toluene | 2.4 | 11.8 |

| Dichloromethane | 9.1 | 14.2 |

| Acetonitrile (B52724) | 37.5 | 15.8 |

This table provides hypothetical data to illustrate the potential influence of solvent polarity on the conformational dynamics of the chloromethyl group.

Advanced Spectroscopic and Structural Characterization of 1 Bromo 4 Chloromethyl Naphthalene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides unparalleled insight into the molecular framework of an organic molecule by mapping the chemical environments of its constituent nuclei, primarily ¹H and ¹³C.

¹H-NMR Chemical Shift Analysis and Coupling Constants

The proton NMR (¹H-NMR) spectrum of 1-Bromo-4-(chloromethyl)naphthalene is expected to exhibit distinct signals corresponding to the aromatic protons and the methylene (B1212753) protons of the chloromethyl group. The naphthalene (B1677914) ring system, being aromatic, will show signals in the downfield region, typically between 7.0 and 8.5 ppm. The exact chemical shifts and coupling patterns are influenced by the substitution pattern.

The protons on the naphthalene ring will display complex splitting patterns due to spin-spin coupling with neighboring protons. For instance, protons ortho to the bromine or chloromethyl group will be significantly influenced, leading to predictable shifts. The methylene protons of the -CH₂Cl group are expected to appear as a singlet, as they lack adjacent non-equivalent protons. This singlet would likely be found in the range of 4.5-5.0 ppm, a region characteristic of benzylic protons bearing an electronegative substituent like chlorine.

Predicted ¹H-NMR Data

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| Aromatic-H | 7.0 - 8.5 | m (multiplet) | J (ortho) = 7-9 Hz, J (meta) = 2-3 Hz, J (para) = <1 Hz |

¹³C-NMR Spectral Interpretation and Magnetic Equivalence

The carbon-13 NMR (¹³C-NMR) spectrum will complement the ¹H-NMR data by providing information on the carbon skeleton. The spectrum should display 11 distinct signals, corresponding to the 10 carbons of the naphthalene ring and the one carbon of the chloromethyl group, assuming no accidental magnetic equivalence.

The carbon atom of the chloromethyl group (-CH₂Cl) is anticipated to resonate in the range of 40-50 ppm. The aromatic carbons will appear in the typical downfield region of 120-140 ppm. The carbons directly attached to the bromine and chloromethyl substituents (C-1 and C-4) will have their chemical shifts significantly affected by these electronegative atoms. The C-Br signal is expected to be more upfield compared to an unsubstituted carbon due to the heavy atom effect, while the C-CH₂Cl signal will be shifted downfield. The remaining eight aromatic carbons will show signals in the expected region, with their precise shifts determined by their position relative to the substituents.

Predicted ¹³C-NMR Data

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic C-Br | 120 - 125 |

| Aromatic C-CH₂Cl | 130 - 135 |

| Other Aromatic C | 125 - 135 |

2D NMR Techniques for Connectivity Assignments

To definitively assign the proton and carbon signals and confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) would be employed.

A COSY spectrum would reveal the coupling relationships between protons on the naphthalene ring, helping to trace the connectivity of the aromatic system. An HSQC spectrum would correlate each proton signal with its directly attached carbon signal. This would be crucial for unequivocally assigning the signals of the aromatic protons to their corresponding carbons and confirming the attachment of the methylene protons to the chloromethyl carbon.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry for Elemental Composition

High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the unambiguous determination of the elemental formula, C₁₁H₈BrCl. The presence of bromine and chlorine atoms, with their characteristic isotopic patterns (⁷⁹Br/⁸¹Br in an approximate 1:1 ratio and ³⁵Cl/³⁷Cl in an approximate 3:1 ratio), would result in a distinctive isotopic cluster for the molecular ion peak. This pattern would serve as a clear indicator of the presence of one bromine and one chlorine atom in the molecule.

Fragmentation Pathways and Isomeric Differentiation

Electron ionization mass spectrometry (EI-MS) would induce fragmentation of the this compound molecule. The analysis of these fragment ions provides valuable structural information. Key fragmentation pathways would likely involve the loss of the halogen atoms and the chloromethyl group.

A primary fragmentation would be the cleavage of the C-Cl bond, leading to the formation of a stable naphthylmethyl cation. The loss of a bromine radical from the molecular ion would also be a probable fragmentation pathway. Subsequent fragmentations could involve the loss of HBr or HCl from larger fragments. The resulting fragmentation pattern would be a unique fingerprint for the molecule, allowing for its identification and differentiation from its isomers.

Predicted Major Mass Spectral Fragments

| m/z | Possible Fragment |

|---|---|

| 254/256/258 | [M]⁺ (Molecular ion) |

| 219/221 | [M - Cl]⁺ |

| 175 | [M - Br]⁺ |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. For this compound, the spectra are dominated by vibrations originating from the naphthalene core, the chloromethyl group, and the carbon-bromine bond.

While specific experimental spectra for this compound are not widely published, a detailed analysis can be constructed based on the known vibrational frequencies of related compounds such as 1-(bromomethyl)naphthalene, 1-chloromethyl naphthalene, and other halogenated naphthalene derivatives. nih.govchemicalbook.com Theoretical studies, including Density Functional Theory (DFT) calculations, on similar molecules further aid in the assignment of vibrational bands. researchgate.net

Vibrational Modes of Halogenated Methyl and Naphthalene Moieties

The vibrational spectrum of this compound can be dissected into several key regions:

Aromatic C-H Stretching: The naphthalene ring exhibits C-H stretching vibrations typically in the region of 3100-3000 cm⁻¹. These bands are often of weak to moderate intensity in the IR spectrum but can be strong in the Raman spectrum.

Aliphatic C-H Stretching: The -CH₂Cl group will show symmetric and asymmetric C-H stretching vibrations in the 2960-2850 cm⁻¹ range.

Naphthalene Ring C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the fused aromatic rings give rise to a series of characteristic sharp bands between 1650 cm⁻¹ and 1400 cm⁻¹.

CH₂ Scissoring and Bending: The methylene group of the chloromethyl substituent will have a scissoring vibration around 1470-1440 cm⁻¹ and various bending and wagging modes at lower frequencies.

C-Br Stretching: The carbon-bromine stretching vibration is found at lower wavenumbers, generally in the 600-500 cm⁻¹ region, due to the larger mass of the bromine atom.

Naphthalene Ring Bending and Torsional Modes: The out-of-plane C-H bending and ring torsional vibrations of the naphthalene skeleton appear at frequencies below 1000 cm⁻¹.

The table below summarizes the expected vibrational modes for this compound based on data from analogous compounds.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Originating Moiety |

| Aromatic C-H Stretch | 3100 - 3000 | Naphthalene Ring |

| Aliphatic C-H Stretch | 2960 - 2850 | -CH₂Cl |

| C=C Aromatic Stretch | 1650 - 1400 | Naphthalene Ring |

| CH₂ Scissoring | 1470 - 1440 | -CH₂Cl |

| C-Cl Stretch | 800 - 600 | -CH₂Cl |

| C-Br Stretch | 600 - 500 | Naphthalene Ring |

| Out-of-plane C-H Bend | < 1000 | Naphthalene Ring |

X-ray Diffraction (XRD) for Solid-State Structural Determination

X-ray diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides detailed information on bond lengths, bond angles, and the packing of molecules in the crystal lattice.

While a specific crystal structure for this compound is not publicly available, analysis of closely related halogenated naphthalene derivatives provides significant insight into the expected structural features. acs.orgnih.gov

Intermolecular Interactions and Supramolecular Architecture

The solid-state packing of this compound is expected to be governed by a combination of weak intermolecular forces. These include:

π-π Stacking: The planar naphthalene rings are likely to engage in π-π stacking interactions, where the electron-rich aromatic systems of adjacent molecules align. The stacking distance is typically in the range of 3.3-3.8 Å.

Halogen Bonding: The bromine and chlorine atoms can act as halogen bond donors, interacting with electron-rich regions of neighboring molecules. The C-Br···X and C-Cl···X interactions, where X can be another halogen or a π-system, play a crucial role in directing the crystal packing. researchgate.netrsc.org

C-H···π Interactions: Hydrogen atoms from the naphthalene ring or the chloromethyl group can interact with the π-electron clouds of adjacent naphthalene systems.

The interplay of these interactions results in a specific three-dimensional supramolecular architecture. acs.org

Hirshfeld Surface Analysis for Non-Covalent Interactions

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal. mdpi.comnih.gov By mapping properties such as the normalized contact distance (dnorm) onto the molecular surface, one can identify the specific atoms involved in close contacts.

For this compound, a Hirshfeld surface analysis would be expected to reveal:

Red spots on the dnorm surface, indicating close intermolecular contacts, particularly involving the halogen atoms and hydrogen atoms.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for the separation, purification, and purity assessment of organic compounds. For a relatively non-polar compound like this compound, gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most suitable methods.

Gas Chromatography (GC): Given its expected volatility, GC would be an excellent method for assessing the purity of this compound. A non-polar or medium-polarity capillary column (e.g., based on polydimethylsiloxane (B3030410) or a phenyl-substituted polysiloxane) would likely provide good separation from starting materials and byproducts. A flame ionization detector (FID) would offer high sensitivity, while a mass spectrometer (GC-MS) would provide definitive identification of the main component and any impurities. nist.gov

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for both analytical and preparative purposes. For this compound, reversed-phase HPLC using a C18 or C8 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be appropriate. A UV detector set to a wavelength where the naphthalene chromophore absorbs strongly (around 220-230 nm or 280-300 nm) would be used for detection.

The choice between GC and HPLC would depend on the thermal stability of the compound and the specific requirements of the analysis or purification.

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of non-volatile and thermally labile compounds like this compound. The method's versatility allows for the use of various stationary and mobile phases to achieve optimal separation from impurities and related substances.

Research Findings:

The analysis of halogenated naphthalenes is typically performed using reversed-phase HPLC (RP-HPLC), which employs a non-polar stationary phase and a polar mobile phase. For compounds like this compound, a C8 or C18 column is commonly utilized. The mobile phase often consists of a mixture of acetonitrile and water or a buffer solution. The retention behavior of substituted naphthalenes in RP-HPLC is influenced by their hydrophobicity; an increase in halogen substitution generally leads to a longer retention time. nih.govnih.gov

Table 1: Illustrative HPLC Parameters for the Analysis of Halogenated Naphthalenes

| Parameter | Value |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (gradient or isocratic) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detector | UV-Vis at 254 nm |

| Column Temperature | 30 °C |

| Illustrative Retention Time | 8 - 15 min (dependent on exact conditions) |

| Illustrative Limit of Detection (LOD) | 0.1 - 1.0 µg/mL |

| Illustrative Limit of Quantification (LOQ) | 0.3 - 3.0 µg/mL |

Note: The values in this table are representative for the analysis of brominated naphthalene derivatives and may require optimization for this compound.

Gas Chromatography (GC) Techniques

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (MS), is a highly effective method for the analysis of volatile and semi-volatile compounds such as this compound. It offers excellent separation efficiency and provides detailed structural information, which is crucial for unequivocal identification.

Research Findings:

For the analysis of halogenated compounds, a non-polar or semi-polar capillary column is typically employed. Columns with a (5%-phenyl)-methylpolysiloxane stationary phase are a common choice for the separation of polychlorinated and polybrominated naphthalenes. chemicalbook.com The use of a temperature program, where the column temperature is gradually increased, allows for the efficient elution of compounds with a wide range of boiling points.

GC-MS is particularly valuable as the mass spectrometer provides a unique fragmentation pattern for each compound, acting as a chemical fingerprint. For this compound, the mass spectrum would be expected to show a molecular ion peak and characteristic isotopic patterns for bromine (79Br and 81Br in an approximate 1:1 ratio) and chlorine (35Cl and 37Cl in an approximate 3:1 ratio). docbrown.info This allows for the confident identification of the compound and its differentiation from other isomers or impurities. While specific retention indices for this compound are not widely documented, GC is a standard technique for purity assessment of similar compounds, such as 1-Bromo-4-(4-bromophenyl)naphthalene, where a purity of ≥97.0% is determined by GC. orgsyn.org

Table 2: Typical GC-MS Parameters for the Analysis of Halogenated Naphthalenes

| Parameter | Value |

| Column | DB-5ms (or equivalent, e.g., 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Inlet Temperature | 280 °C |

| Oven Temperature Program | Initial 80 °C, ramp to 300 °C |

| Injection Mode | Splitless |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-500 amu |

| Illustrative Retention Time | 15 - 25 min (dependent on exact program) |

Note: The values in this table are representative for the analysis of brominated and chlorinated aromatic compounds and may require optimization for this compound.

Derivatization Strategies and Analytical Method Development for 1 Bromo 4 Chloromethyl Naphthalene

Synthetic Derivatization for Enhanced Functionality

The transformation of 1-bromo-4-(chloromethyl)naphthalene into more complex molecules is primarily achieved through reactions targeting the chloromethyl group and the naphthalene (B1677914) ring system.

The chloromethyl group on the naphthalene ring is susceptible to nucleophilic substitution, providing a straightforward route for introducing a variety of functional groups. This is analogous to the reactivity of similar compounds like 1-chloromethyl naphthalene, where the chlorine atom is displaced by various nucleophiles. derpharmachemica.com

One key transformation is the introduction of an azido (B1232118) (-N₃) group, which is a versatile functional moiety used in click chemistry and for the synthesis of nitrogen-containing heterocycles. The reaction typically involves treating this compound with an azide (B81097) salt, such as sodium azide, in a suitable polar aprotic solvent.

Beyond azides, other functional groups can be introduced via similar nucleophilic substitution reactions. For instance, reaction with amines (primary or secondary) can yield the corresponding N-(naphthalen-1-ylmethyl)amines. derpharmachemica.com A general procedure involves refluxing the chloromethylnaphthalene derivative with an amine and a base like potassium carbonate to neutralize the HCl formed during the reaction. derpharmachemica.com Similarly, reaction with thiols would yield thioethers, and with cyanide salts would produce nitriles, further expanding the molecular diversity accessible from this starting material. The synthesis of 4-bromo-1-naphthaldehyde (B41720) from the related 4-bromo-1-bromomethyl naphthalene demonstrates how the functionalized methyl group can be oxidized to an aldehyde, which can then be converted into other groups like oximes and nitriles. google.com

Table 1: Examples of Nucleophilic Substitution Reactions for Derivatization

| Nucleophile | Reagent Example | Product Functional Group | Potential Application |

| Azide | Sodium Azide (NaN₃) | Azidomethyl (-CH₂N₃) | Precursor for triazoles, amines |

| Amine | Aniline (B41778) | N-Arylmethylamine (-CH₂NHAr) | Synthesis of bioactive compounds |

| Thiol | Sodium Thiolate (NaSR) | Thioether (-CH₂SR) | Synthesis of sulfur-containing molecules |

| Cyanide | Sodium Cyanide (NaCN) | Acetonitrile (B52724) (-CH₂CN) | Chain extension, precursor for carboxylic acids |

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product that incorporates portions of all reactants, offer an efficient pathway for creating complex molecular architectures. While specific MCRs involving this compound are not extensively detailed in the provided literature, its structure is well-suited for such transformations.

For example, the reactive chloromethyl group can participate in reactions like the Strecker synthesis of α-amino acids or the Ugi reaction. In a hypothetical Ugi-type reaction, this compound could potentially act as the alkyl halide component, reacting with an amine, a ketone (or aldehyde), and an isocyanide to generate a complex α-acylamino amide derivative. The bromo-substituent on the naphthalene ring could remain intact for subsequent cross-coupling reactions (e.g., Suzuki, Heck, or Sonogashira coupling), allowing for a highly convergent and diversity-oriented synthesis strategy.

Derivatization for Advanced Analytical Detection

Derivatization is a crucial technique in analytical chemistry to improve the detectability and chromatographic behavior of analytes. academicjournals.org This can be done either before the sample is introduced into the separation system (pre-column) or after separation but before detection (post-column). iupac.org

Pre-column derivatization involves chemically modifying the analyte before it is injected into a high-performance liquid chromatography (HPLC) system. academicjournals.org This is done to enhance properties such as volatility, stability, or detector response. academicjournals.orgthermofisher.com For instance, analytes that lack a UV chromophore or a fluorophore can be reacted with a derivatizing agent to attach a tag that is easily detected. thermofisher.com Reagents like o-phthaldialdehyde (OPA) and 9-fluorenylmethyl chloroformate (FMOC-Cl) are common for derivatizing primary and secondary amines, respectively, to make them detectable by fluorescence. nih.govjascoinc.comresearchgate.net Given its structure, this compound itself could act as a pre-column derivatization reagent, particularly for analytes with nucleophilic groups like carboxylic acids, phenols, or thiols. The reaction would attach the bromo-naphthalene moiety to the analyte, enabling detection via its UV absorbance or fluorescence. A similar compound, 9-chloromethyl anthracene, is used as a fluorescent labeling reagent for carboxylic acids. researchgate.net

Post-column derivatization (PCD) occurs after the components of a sample have been separated by the chromatographic column but before they reach the detector. iupac.orgnih.gov This approach is useful when the derivatized products are unstable or when the derivatizing agent would interfere with the separation. nih.gov The separated analyte eluting from the column is mixed with a reagent pumped into the system, and the reaction takes place in a reactor coil before the flow stream enters the detector. nih.gov This technique can be used to increase the signal of a target analyte, allowing for lower limits of detection, or to selectively derivatize a target to avoid matrix effects. nih.gov A recent development in PCD involves using reagents like 2-(4-boronobenzyl) isoquinolin-2-ium (B8376362) bromide (BBII) to enhance the detection of hydroxyl-containing metabolites in LC-MS, significantly increasing sensitivity. nih.gov

Table 2: Comparison of Pre- and Post-Column Derivatization

| Feature | Pre-Column Derivatization | Post-Column Derivatization |

| Timing | Before chromatographic separation iupac.org | After separation, before detection iupac.org |

| Advantages | Excess reagent can be removed; wide choice of reaction conditions; can improve separation academicjournals.org | No interference from reagent in chromatography; derivatization of unstable products is possible nih.gov |

| Disadvantages | Potential for multiple derivative products; unstable derivatives may decompose nih.gov | Reaction must be rapid and complete; potential for band broadening; requires extra pump and hardware nih.gov |

| Example Reagents | OPA, FMOC-Cl, Dansyl-Cl nih.gov | Ninhydrin, o-phthalaldehyde (B127526) (OPA) nih.gov |

Naphthalene and its derivatives are known for their inherent fluorescent properties, which make them valuable as fluorescent probes and labels. nih.gov These compounds possess a rigid planar structure and an extensive π-electron system, often resulting in high quantum yields and excellent photostability. nih.gov

Derivatization of this compound can be used to modulate these fluorescent properties. The introduction of different functional groups at the chloromethyl position can cause shifts in the excitation and emission maxima (solvatochromic shifts) and changes in the fluorescence quantum yield. nih.gov

Furthermore, this compound can be employed as a fluorescent tagging agent. By reacting it with a non-fluorescent analyte of interest (e.g., a fatty acid, an amino acid, or a thiol-containing peptide), the highly fluorescent naphthalene moiety is covalently attached, enabling sensitive detection. The process is analogous to using reagents like 1-dimethylaminonaphthalene-5-sulphonyl chloride (dansyl-Cl) to derivatize amino acids for HPLC with fluorescence detection. nih.gov The detectability is significantly enhanced, allowing for the quantification of analytes at very low concentrations, often in the picomole to femtomole range. researchgate.netresearchgate.net

Q & A

Q. What are the common synthetic routes for 1-Bromo-4-(chloromethyl)naphthalene, and how are reaction conditions optimized?

Answer: The synthesis typically involves halogenation and cross-coupling reactions. For example:

- Bromination: Direct bromination of naphthalene derivatives using bromine (Br₂) or N-bromosuccinimide (NBS) under controlled conditions (e.g., light exclusion, inert atmosphere) to achieve regioselectivity at the 1-position .

- Chloromethylation: Introduction of the chloromethyl group via Friedel-Crafts alkylation using chloromethyl methyl ether (CMME) or other alkylating agents, followed by purification via column chromatography .

- Cross-Coupling: Palladium-catalyzed Suzuki-Miyaura coupling to attach aryl/heteroaryl groups to the brominated naphthalene core. Optimized conditions include Pd(PPh₃)₄ as a catalyst, Na₂CO₃ as a base, and toluene/water as solvent (80–100°C, 12–24 hours) .

Key Parameters for Optimization:

- Temperature: Higher temperatures (≥100°C) accelerate coupling but may reduce selectivity.

- Solvent polarity: Polar aprotic solvents (e.g., DMF) enhance reaction rates but may increase side reactions.

- Catalyst loading: 1–5 mol% Pd catalysts balance cost and efficiency .

Q. How is this compound characterized, and what analytical methods ensure purity?

Answer: Characterization Techniques:

- NMR Spectroscopy: ¹H/¹³C NMR confirms substitution patterns (e.g., bromine at C1, chloromethyl at C4). Key signals: ~δ 4.5–5.0 ppm (CH₂Cl), δ 7.5–8.5 ppm (aromatic protons) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 244.93 for C₁₁H₈BrCl) .

- X-ray Crystallography: Resolves crystal packing and confirms stereochemistry in solid-state studies .

Purity Assurance:

- HPLC/GC: Quantifies impurities (<1% via reverse-phase HPLC with UV detection at 254 nm).

- Elemental Analysis: Validates C, H, Br, and Cl content within ±0.3% of theoretical values .

Advanced Research Questions

Q. What mechanistic insights explain contradictory yields in bromination reactions of naphthalene derivatives?

Answer: Discrepancies arise from competing pathways:

- Electrophilic Aromatic Substitution (EAS): Bromine (Br₂) acts as an electrophile, favoring para/meta positions. However, steric hindrance from substituents (e.g., chloromethyl) can redirect reactivity to less stable intermediates .

- Radical Pathways: NBS/light-initiated bromination may generate radical intermediates, leading to non-regioselective products. Controlling initiation (e.g., AIBN vs. light) mitigates this .

Resolution Strategies:

- Computational Modeling: DFT calculations predict transition-state energies to identify favorable pathways .

- In-situ Monitoring: React-IR or NMR tracks intermediate formation, enabling real-time adjustments .

Q. How can researchers reconcile conflicting toxicity data for halogenated naphthalenes in biological studies?

Answer: Conflicting data often stem from: